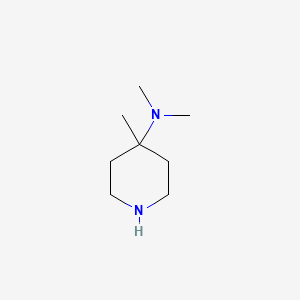

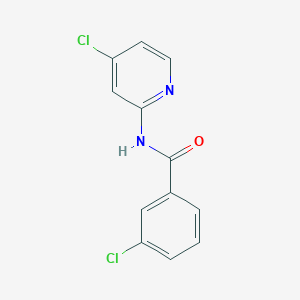

![molecular formula C14H11BO5 B3332582 4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid CAS No. 906673-43-6](/img/structure/B3332582.png)

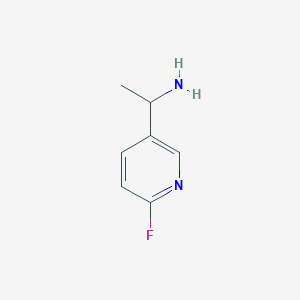

4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid

Descripción general

Descripción

This compound is a derivative of boronic acid combining a cyclic hemiester moiety with a free hydroxyl group . It has a molecular weight of 276.06 .

Synthesis Analysis

The synthesis of similar compounds involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield an iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .Molecular Structure Analysis

The InChI code for this compound is1S/C15H9BN2O3/c17-7-10-1-2-13 (5-11 (10)8-18)21-14-3-4-15-12 (6-14)9-20-16 (15)19/h1-6,19H,9H2 . Chemical Reactions Analysis

The OBORT mechanism utilizes the ability of the boron atom to bond to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNALeu .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Treatment of Atopic Dermatitis

Crisaborole is a specific drug developed to deal with Atopic Dermatitis (AD), an allergic skin disease that can be inherited . It has shown effectiveness in improving disease severity and reducing the risk of infection .

Inflammation Reduction

Crisaborole blocks the release of certain cytokines involved in the inflammation process such as tumor necrosis factor alpha, interleukins (IL‐2, IL-4, IL-5), and interferon gamma . By blocking their release, crisaborole is expected to ease the inflammation and therefore relieve symptoms of the disease .

Genotoxic Impurities Detection

The compounds of 4-(4- Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3- formylphenoxy) benzonitrile are the representative impurities in the synthesis of Crisaborole active pharmaceutical ingredient (API) . These genotoxic impurities could lead to cancer and gene mutations . Therefore, it is necessary to develop a simple, efficient, sensitive, and accurate method to detect these impurities .

Quality Control in Pharmaceutical Production

Crisaborole is used in the pharmaceutical industry for quality control. The quantitative analytical method was fully validated with respect to linearity (r > 0.9998), sensitivity, precision, accuracy (the average recovery of two impurities was 84.1% to 90.7%), and robustness .

Stress Testing

Stress testing of Crisaborole was carried out under acid, base, thermal, photolysis, peroxide and neutral conditions . This helps in understanding the stability of the compound under different conditions, which is crucial for its storage and transportation .

Non-Steroidal Topical Phosphodiesterase-4-Inhibitor

Crisaborole is a novel non-steroidal topical phosphodiesterase-4-inhibitor . This makes it a potential candidate for the treatment of various skin conditions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Crisaborole, also known as AU6S2S58KT or 4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a reduction of inflammation in the skin, thereby improving disease severity and reducing the risk of infection .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . This pathway plays a crucial role in the regulation of inflammation. By increasing cAMP levels, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Pharmacokinetics

Among these, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (produced by oxidation) and AN7602-sulfate (produced by sulfation) were major circulating components .

Result of Action

The result of Crisaborole’s action is the improvement of disease severity, reduction of the risk of infection, and reduction of signs and symptoms in patients 2 years old and older . It reduces local inflammation in the skin and prevents further exacerbation of the disease .

Action Environment

Crisaborole is highly susceptible to degrade under acid, base, neutral (hydrolytic), and thermal stress conditions, but is stable to oxidation and photolysis (UV light) . The magnitude of drug degradation measured was in the range of acid > base > neutral > thermal . This suggests that the environment in which Crisaborole is stored and used can significantly influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVNFPQXJOQGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crisaborole acid impurity | |

CAS RN |

906673-43-6 | |

| Record name | 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

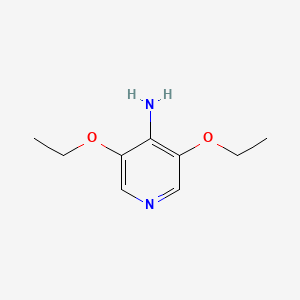

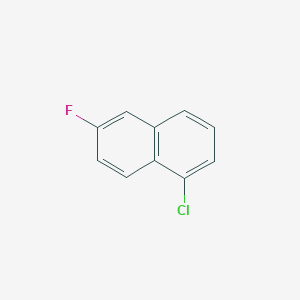

![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

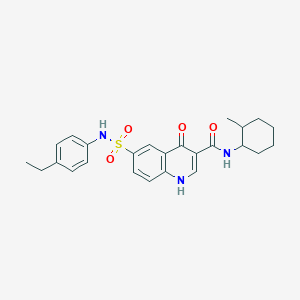

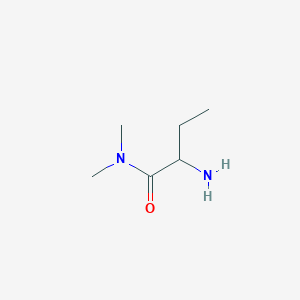

![3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B3332574.png)

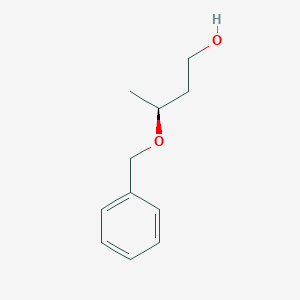

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)

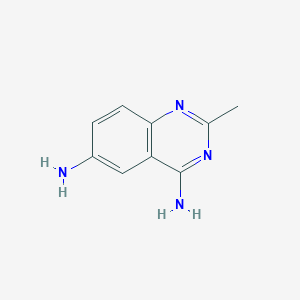

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-](/img/structure/B3332596.png)